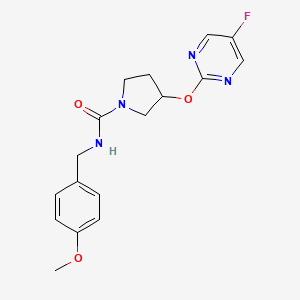

![molecular formula C11H18BNO4S B2416444 [4-(terc-Butilsulfamil)-3-metilfenil]ácido borónico CAS No. 2377606-59-0](/img/structure/B2416444.png)

[4-(terc-Butilsulfamil)-3-metilfenil]ácido borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

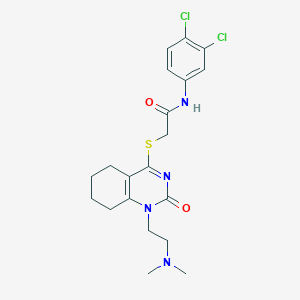

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is widely used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. It can be used to detect biomolecules such as sugars and nucleotides .

Industry

In the industrial sector, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the manufacture of electronic components and coatings .

Mecanismo De Acción

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Target of Action

Boronic acids are often used as reagents in the Suzuki-Miyaura cross-coupling reaction . The primary targets of boronic acids in these reactions are organic groups attached to a transition metal, typically palladium .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid undergoes a transmetalation process, where it transfers the organic group from boron to palladium . This forms a new carbon-carbon bond, linking the organic groups that were originally attached to the boron and palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for creating complex organic compounds . The ability to form carbon-carbon bonds under mild, functional group tolerant conditions makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of boronic acids would depend on the specific compound and its structure. Generally, boronic acids are well-absorbed and can be designed to improve bioavailability .

Result of Action

The result of the boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of boronic acids can be influenced by various environmental factors. For example, the pH of the reaction environment can affect the stability of boronic acids .

Safety and Hazards

Direcciones Futuras

The future directions for the use of “[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid” and similar compounds could involve further development and optimization of the Suzuki–Miyaura coupling reaction and other carbon–carbon bond-forming reactions . These reactions have wide applications in the synthesis of complex organic compounds, including pharmaceuticals .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .

Molecular Mechanism

The molecular mechanism of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid primarily involves its role in SM cross-coupling reactions . In these reactions, the compound undergoes transmetalation, where it transfers its organic group from boron to palladium .

Metabolic Pathways

Organoboron compounds are known to be involved in a variety of biochemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl lithium or aryl magnesium halide with a boric ester such as trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . The reaction proceeds as follows:

Formation of Aryl Lithium or Aryl Magnesium Halide:

Electrophilic Trapping:

Industrial Production Methods

Industrial production of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling:

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Phenols: Formed through oxidation reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the tert-butylsulfamoyl and methyl groups, making it less sterically hindered.

4-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.

4-(tert-Butylsulfamoyl)phenylboronic Acid: Similar structure but without the methyl group.

Uniqueness

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is unique due to the presence of both the tert-butylsulfamoyl and methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring specific reactivity and stability .

Propiedades

IUPAC Name |

[4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-7-9(12(14)15)5-6-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOQPYCBHVEMGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

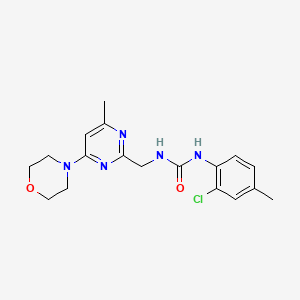

![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)

![1-(4-Fluorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2416366.png)

![1-Isopropyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2416371.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2416374.png)

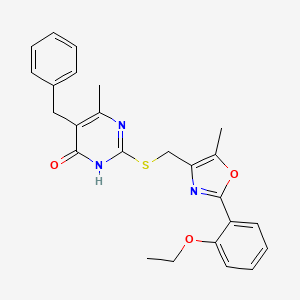

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)

![N-(2-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2416378.png)

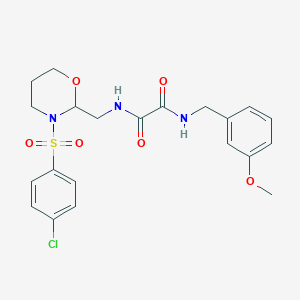

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)

![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)